5-(4-tert-butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Lipophilicity Drug design Physicochemical properties

5-(4-tert-Butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a pre-built, N-acylated bridged morpholine with a cLogP of 2.64, a TPSA of 29.54 Ų, and zero H-bond donors. Designed for systematic lipophilicity elevation in lead series without altering the core pharmacophore or TPSA. The para-tert-butyl group provides a +1.4 log unit gain over the parent benzoyl analog, enhancing membrane permeability and steric shielding of the amide bond. Ideal for exploring SAR in CNS programs targeting TAAR1, GABA-constrained analogs, and kinase inhibitors.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 2034557-81-6
Cat. No. B2470156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-tert-butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034557-81-6
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CC3CC2CO3
InChIInChI=1S/C16H21NO2/c1-16(2,3)12-6-4-11(5-7-12)15(18)17-9-14-8-13(17)10-19-14/h4-7,13-14H,8-10H2,1-3H3
InChIKeyPSHBQKKQCITNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-tert-Butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034557-81-6): Sourcing Guide for a Bridged Morpholine Building Block with Enhanced Lipophilicity


5-(4-tert-Butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034557-81-6; molecular formula C₁₆H₂₁NO₂; MW 259.35 g/mol) is an N-acylated derivative of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a chiral, conformationally rigid bridged morpholine that serves as a morpholine isostere in medicinal chemistry [1]. The compound incorporates a para-tert-butylbenzoyl substituent at the bridgehead nitrogen, which substantially elevates computed lipophilicity (cLogP = 2.64) relative to the unsubstituted parent scaffold (LogP ≈ −0.3) [2]. This scaffold class has been exploited in drug discovery programs targeting trace amine-associated receptor 1 (TAAR1) [3], GABA-constrained analogs of baclofen and pregabalin [4], and kinase inhibitors , establishing its relevance as a procurement-worthy building block.

Why 5-(4-tert-Butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Replaced by Its Unsubstituted Benzoyl Analog: Physicochemical and Conformational Rationale


Within the 2-oxa-5-azabicyclo[2.2.1]heptane building block series, N-acyl substituents dictate not only lipophilicity but also conformational dynamics around the amide bond and the compound's metabolic fate. The N-benzoyl derivatives of this scaffold exhibit restricted N–CO rotation with a measured rotational barrier ΔG‡ of approximately 2 kcal/mol higher for the unsubstituted benzoyl analog relative to the 3-one congener, demonstrating that even subtle changes to the acyl group significantly alter ground-state conformational preferences [1]. The para-tert-butyl substituent introduces an additional ~56 Da mass, an increase in computed cLogP of approximately +1.4 log units compared to the parent benzoyl analog (LogP = 1.24), and greater steric shielding of the amide bond [2]. These differences directly impact partitioning behavior, passive membrane permeability, and susceptibility to amidase-mediated hydrolysis—parameters that are critical when a building block is incorporated into a lead series where SAR around lipophilicity and metabolic stability is being systematically explored.

Quantitative Differentiation Evidence for 5-(4-tert-Butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034557-81-6) vs. Closest Analogs


Computed Lipophilicity (cLogP): +1.4 Log Unit Increase Over the Unsubstituted Benzoyl Analog

The target compound exhibits a computed cLogP of 2.64, compared to a LogP of 1.24 for the unsubstituted 5-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane analog (CAS 31337-88-9) [1]. This represents a ΔLogP of +1.4 units, consistent with the established contribution of a para-tert-butyl group to molecular lipophilicity. The parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold without N-acylation has a LogP of −0.3 (XLogP3-AA) [2], meaning the 4-tert-butylbenzoyl group provides a total lipophilicity shift of nearly 3 log units relative to the unsubstituted scaffold.

Lipophilicity Drug design Physicochemical properties

Molecular Weight and Steric Bulk Differentiation vs. 5-Cyclopropanecarbonyl Analog

The target compound (MW = 259.35 g/mol; 26 heavy atoms) is substantially larger than 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1865235-57-9; MW ≈ 181.23 g/mol; 13 heavy atoms) [1]. The 4-tert-butylbenzoyl group contributes an aromatic ring system capable of π–π stacking interactions in protein binding pockets, whereas the cyclopropanecarbonyl analog provides only a small aliphatic acyl group. This difference in steric bulk and aromatic character is pharmacophorically significant when the building block is deployed in target-oriented synthesis where aromatic occupancy of a lipophilic pocket is required.

Molecular weight Steric bulk Building block selection

Polar Surface Area (PSA) Conservation Despite Increased Lipophilicity

Both the target compound and the unsubstituted 5-benzoyl analog share an identical computed topological polar surface area (TPSA) of 29.54 Ų [1]. This is significant because the increased lipophilicity conferred by the para-tert-butyl group (ΔLogP ≈ +1.4) is achieved without any increase in polar surface area. In drug design, maintaining low TPSA (< 60–70 Ų) while increasing LogP is a favorable profile for CNS penetration, as TPSA is inversely correlated with blood-brain barrier permeability. The 5-[3-(trifluoromethyl)benzoyl] analog, by contrast, would be expected to have a higher TPSA due to fluorine electronegativity effects, though comparative experimental PSA data are not available.

Polar surface area Lipophilic efficiency CNS drug design

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 2 rotatable bonds, compared to 1 rotatable bond for the 5-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane analog (CAS 31337-88-9) [1]. The sole additional rotatable bond arises from the tert-butyl C–CH₃ groups, which undergo rapid rotation but carry three equivalent methyl groups, meaning the conformational ensemble sampled is effectively unchanged relative to the benzoyl analog. The 5-cyclopropanecarbonyl analog also has 2 rotatable bonds (the cyclopropane ring itself being conformationally restricted). All three compounds have 0 H-bond donors, consistent with the tertiary amide character of the N-acyl-2-oxa-5-azabicyclo[2.2.1]heptane chemotype [2].

Conformational analysis Rotatable bonds Ligand efficiency

Scaffold Utility in TAAR1 Ligand and GABA Analog Development: Patent and Literature Precedent

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has established precedent as a morpholine isostere in drug discovery. Hoffmann-La Roche's patent WO2016015333A1 discloses 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives as TAAR1 agonists with selectivity over α1 and α2 adrenergic receptors for treating psychiatric and metabolic disorders [1]. In a separate program, Garsi et al. (2022) demonstrated that C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes serve as backbone-constrained analogs of the FDA-approved GABAergic drugs baclofen and pregabalin [2]. While the specific target compound (CAS 2034557-81-6) is an N-5-substituted (rather than C-3-substituted or N-3-yl) derivative and has not been explicitly profiled in these disclosures, the core scaffold's demonstrated versatility in two distinct therapeutic areas supports its procurement value as a diversity-oriented building block for parallel library synthesis.

TAAR1 GABA analog Morpholine isostere Drug discovery

Recommended Procurement and Application Scenarios for 5-(4-tert-Butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034557-81-6)


Lipophilicity-Driven SAR Exploration of Morpholine Isostere-Containing Lead Series

When a morpholine-containing lead compound requires systematic LogP elevation without altering the core pharmacophore or increasing TPSA, 5-(4-tert-butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane provides a pre-built N-acylated bridged morpholine with a cLogP of 2.64 and TPSA of 29.54 Ų [1]. This is particularly valuable when the unsubstituted benzoyl analog (LogP 1.24) fails to achieve sufficient membrane partitioning in cell-based assays. The 1.4 log unit lipophilicity gain predicted by the para-tert-butyl group enables a systematic SAR vector without the synthetic burden of post-coupling derivatization.

CNS-Penetrant Fragment Library Expansion Using Constrained Morpholine Building Blocks

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a validated morpholine isostere employed in CNS drug discovery [2]. The target compound's low TPSA (29.54 Ų), zero H-bond donors, and elevated cLogP align with favorable CNS multiparameter optimization (MPO) scores. Its rigid bicyclic framework reduces entropic penalty upon target binding compared to flexible morpholine, while the 4-tert-butylbenzoyl group occupies lipophilic sub-pockets that may be inaccessible to smaller N-acyl analogs such as the cyclopropanecarbonyl derivative (MW 181 vs. 259) [3].

Synthesis of Backbone-Constrained Analogues of GABAergic Drugs with Enhanced Metabolic Stability

Building on the published methodology of Garsi et al. (2022), which demonstrated C-3 functionalization of the 2-oxa-5-azabicyclo[2.2.1]heptane core to generate constrained baclofen and pregabalin analogues [4], the N-5-(4-tert-butylbenzoyl) variant offers a complementary vector for dual-point derivatization. The tert-butyl group is widely recognized to confer metabolic stability by sterically shielding proximal metabolically labile sites, a property that can be exploited when designing compounds intended for in vivo pharmacokinetic evaluation.

TAAR1-Targeted Psychiatric and Metabolic Disorder Drug Discovery

The Hoffmann-La Roche patent family (WO2016015333A1) establishes the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold as a privileged chemotype for TAAR1 agonism with selectivity over adrenergic receptors [5]. While the specific N-5-acylated derivative has not been profiled, its procurement as a diversification building block enables parallel synthesis of a focused library exploring the N-acyl SAR dimension—complementing the C-3-yl substitution pattern disclosed in the patent—to identify novel TAAR1 ligands with potentially improved selectivity or pharmacokinetic profiles.

Quote Request

Request a Quote for 5-(4-tert-butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.